N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Overview
Description
This compound is a novel class of furo[2,3-d]pyrimidines that has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases . It belongs to the class of organic compounds known as 2,3-diphenylfurans, which are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .
Molecular Structure Analysis
The molecular structure of this compound has been determined by x-ray diffraction with a resolution of 1.71 Å . The compound forms a complex with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a protein in Homo sapiens .Physical And Chemical Properties Analysis
The compound has a molecular weight of 537.4651 and a chemical formula of C27H19F4N5O3 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Dual Inhibitors of Tie-2 and VEGFR2 Receptor Tyrosine Kinases
A novel class of furo[2,3-d]pyrimidines, including the specified compound, has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. This class, particularly the compound 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine, demonstrates remarkably enhanced activity against both enzymes. The activity is rationalized based on the X-ray crystal structure, showing efficacy at <3 nM on both TK receptors (Miyazaki et al., 2005).
Potent Anti-CML Activity
Another study synthesized 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors, which showed potent activity against the human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity. This compound exerted its effect through a significantly reduced protein phosphorylation of the PI3K/Akt signal pathway (Li et al., 2019).
Fluorocontaining Pyrimidine Derivatives Synthesis
A study on fluorocontaining 1,3-dicarbonyl compounds highlighted the synthesis of pyrimidine derivatives, including reactions with urea (thiourea) to yield various substituted pyrimidines. These compounds have potential applications in various fields of medicinal chemistry and drug development (Burgart et al., 2001).
Development of Gonadotropin-Releasing Hormone Receptor Antagonists
In the context of drug discovery, particularly for the treatment of endometriosis, a study discovered novel uracil phenylethylamines bearing a butyric acid, potent as human gonadotropin-releasing hormone receptor (hGnRH-R) antagonists. This included the compound R-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyric acid sodium salt (elagolix), identified for its potency and selectivity as a hGnRH-R antagonist, showing promise in the treatment of endometriosis (Chen et al., 2008).
Synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
A study focused on the synthesis of novel pyrimidine derivatives, including the reaction of certain compounds to afford furo[2,3-d]pyrimidine derivatives. These derivatives have potential applications in the field of organic chemistry and could be relevant in pharmaceutical research (Hassan, 2000).
Identification of Potent FLT3 Inhibitors for Psoriasis Treatment
Research on psoriasis, a chronic T-cell-mediated autoimmune disease, identified a series of pyrazolo[3,4-d]pyrimidine derivatives as potent FLT3 inhibitors. One of the compounds, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, exhibited significant antipsoriatic effects in an animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
properties
IUPAC Name |
1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZIONRFHVNRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F4N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.